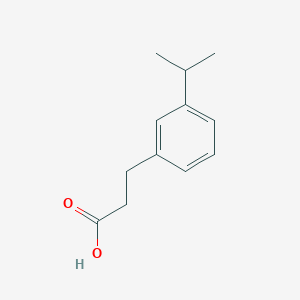

3-(3-Isopropylphenyl)propanoic acid

Description

3-(3-Isopropylphenyl)propanoic acid is a substituted phenylpropanoic acid derivative characterized by a propanoic acid backbone linked to a 3-isopropylphenyl group. These compounds often exhibit diverse biological activities, including cytotoxicity, anti-inflammatory properties, and roles in polymer synthesis .

Theoretical properties of 3-(3-Isopropylphenyl)propanoic acid can be inferred:

- Molecular formula: C₁₂H₁₆O₂

- Molecular weight: 208.25 g/mol (calculated)

- Key features: A hydrophobic isopropyl substituent at the phenyl ring’s meta-position, which may influence solubility, reactivity, and intermolecular interactions compared to polar substituents like hydroxyl or nitro groups.

Properties

IUPAC Name |

3-(3-propan-2-ylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)11-5-3-4-10(8-11)6-7-12(13)14/h3-5,8-9H,6-7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUXRPSDQVNHHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=C1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Isopropylphenyl)propanoic acid typically involves the Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-isopropylbenzene. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by carbonation and acidification to yield 3-(3-Isopropylphenyl)propanoic acid.

Industrial Production Methods: Industrial production of 3-(3-Isopropylphenyl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure high yield and purity of the final product.

Types of Reactions:

Oxidation: 3-(3-Isopropylphenyl)propanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-(3-Isopropylphenyl)propanoic acid has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, particularly its anti-inflammatory properties.

Medicine: Investigated for its analgesic and antipyretic effects, making it a candidate for drug development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Isopropylphenyl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation, pain, and fever. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes structural analogs of 3-phenylpropanoic acids and their key properties:

Key Observations :

- Hydrophobicity : The isopropyl group in the target compound reduces polarity compared to hydroxyl or nitro derivatives, likely decreasing water solubility but improving lipid membrane permeability.

- Acidity: Electron-donating groups (e.g., -OCH₃) decrease carboxylic acid acidity, whereas electron-withdrawing groups (e.g., -NO₂) increase it.

- Crystallinity: Substituted 3-phenylpropanoic acids often form co-crystals or salts, but bulky substituents like isopropyl may disrupt packing efficiency .

Cytotoxicity and Therapeutic Potential

- 3-(4-Hydroxyphenyl) Derivatives: Compounds like 3-(4-hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid exhibit moderate cytotoxicity (43.2% mortality in brine shrimp assays at 0.1 mg/mL) .

- Amino-Substituted Analogs: 3-[(3-Isopropylphenyl)amino]propanoic acid and related derivatives are explored for anticancer activity, though specific data are unavailable in the evidence .

- Target Compound : The isopropyl group’s hydrophobicity may enhance cell membrane penetration, but its bioactivity remains unstudied.

Biological Activity

3-(3-Isopropylphenyl)propanoic acid, also known as a derivative of propanoic acid, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(3-Isopropylphenyl)propanoic acid consists of a propanoic acid backbone with an isopropyl-substituted phenyl group. This unique configuration contributes to its distinctive chemical properties and biological activities.

The biological activity of 3-(3-Isopropylphenyl)propanoic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can alter biochemical processes, leading to therapeutic effects.

- Receptor Interaction : It is suggested that this compound interacts with various cellular receptors, modulating signaling pathways that are crucial for maintaining cellular homeostasis.

- Antioxidant Activity : Preliminary studies indicate that 3-(3-Isopropylphenyl)propanoic acid may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress, which is implicated in various diseases.

Antimicrobial Properties

Research has indicated that 3-(3-Isopropylphenyl)propanoic acid possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Neuroprotective Effects

The compound's structural similarity to neurotransmitter analogs suggests it may have neuroprotective effects. Studies indicate that it could influence neurotransmission and cellular signaling pathways, potentially offering therapeutic benefits in neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of 3-(3-Isopropylphenyl)propanoic acid:

- Study on Antimicrobial Activity :

- Researchers tested the compound against common pathogens and found significant inhibition zones, indicating its potential as an antimicrobial agent.

- Table 1 summarizes the results:

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 12 |

| Pseudomonas aeruginosa | 10 |

- Neuroprotective Study :

- A study investigated the effects of the compound on neuronal cell lines exposed to oxidative stress. Results showed a reduction in cell death and oxidative damage markers.

- Key findings include:

- Decreased levels of reactive oxygen species (ROS).

- Increased expression of antioxidant enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.